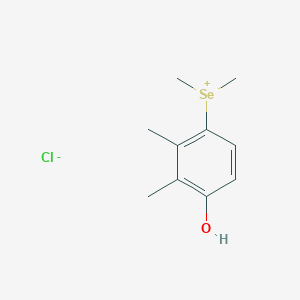
(4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride is an organoselenium compound characterized by the presence of a selenium atom bonded to a phenyl ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride typically involves the reaction of 4-hydroxy-2,3-dimethylphenyl with dimethylselenium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are employed.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the study of selenium-containing compounds and their reactivity.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium is known for its role in redox biology, and compounds containing selenium are investigated for their ability to scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Selenium compounds have been studied for their anticancer properties, and this compound may have similar effects due to its unique structure and reactivity.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox status and modulating the activity of redox-sensitive enzymes and proteins. The compound may also interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)(dimethyl)selanium chloride
- (2,3-Dimethylphenyl)(dimethyl)selanium chloride
- (4-Hydroxy-2,3-dimethylphenyl)(methyl)selanium chloride
Uniqueness
(4-Hydroxy-2,3-dimethylphenyl)(dimethyl)selanium chloride is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The combination of these substituents with the selenium atom provides distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
65325-89-5 |
|---|---|
Molecular Formula |
C10H15ClOSe |
Molecular Weight |
265.65 g/mol |
IUPAC Name |
(4-hydroxy-2,3-dimethylphenyl)-dimethylselanium;chloride |
InChI |
InChI=1S/C10H14OSe.ClH/c1-7-8(2)10(12(3)4)6-5-9(7)11;/h5-6H,1-4H3;1H |
InChI Key |
WHCJLQJDJGGBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)[Se+](C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


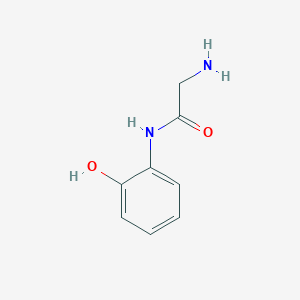

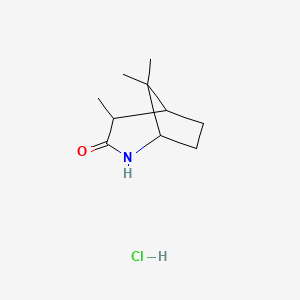

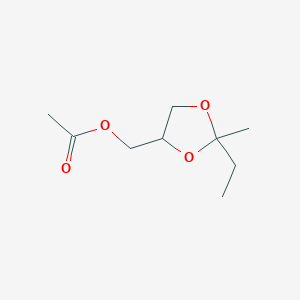

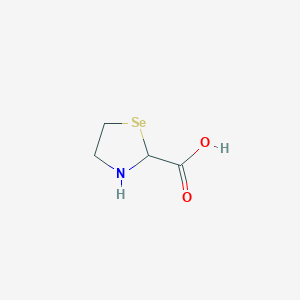

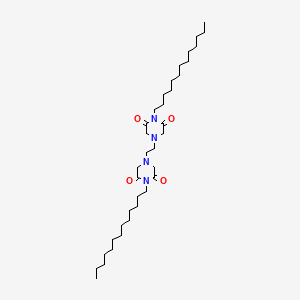
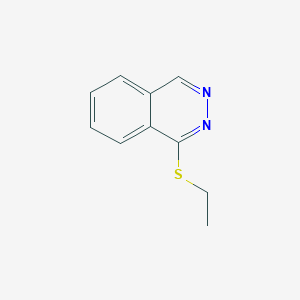
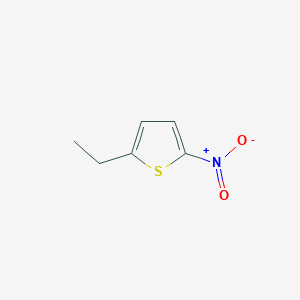
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)
![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
